8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Lipophilicity Drug-likeness Permeability

8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate (ChemBase ID is a synthetic benzo[c]chromen-6-one derivative featuring a C-8 methoxy substituent and a C-3 ester-linked 4-aminobutanoate side chain bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group. It belongs to the InterBioScreen library of natural product analogs and derivatives, a collection designed for high-throughput screening campaigns in drug discovery.

Molecular Formula C23H25NO7
Molecular Weight 427.4 g/mol
Cat. No. B12187898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate
Molecular FormulaC23H25NO7
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2
InChIInChI=1S/C23H25NO7/c1-23(2,3)31-22(27)24-11-5-6-20(25)29-15-8-10-17-16-9-7-14(28-4)12-18(16)21(26)30-19(17)13-15/h7-10,12-13H,5-6,11H2,1-4H3,(H,24,27)
InChIKeyOTFSJUWZRSMVNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate – Compound Identity and Core Characteristics for Research Procurement


8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate (ChemBase ID 196961) is a synthetic benzo[c]chromen-6-one derivative featuring a C-8 methoxy substituent and a C-3 ester-linked 4-aminobutanoate side chain bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group [1]. It belongs to the InterBioScreen library of natural product analogs and derivatives, a collection designed for high-throughput screening campaigns in drug discovery [1]. The compound is a complex heterocyclic ester with a molecular formula of C23H25NO7 and a molecular weight of 427.45 g/mol [1].

Why 8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate Cannot Be Replaced by Generic Benzo[c]chromenone Analogs


Benzo[c]chromen-6-one esters bearing a 4-aminobutanoate side chain are not interchangeable commodity chemicals. The specific combination of the Boc protecting group (versus Cbz or other carbamates), the 8-methoxy substitution pattern, and the linear four-carbon linker between the ester and the protected amine creates a unique physicochemical and reactivity profile [1][2]. Even closely related analogs differ in calculated lipophilicity, molecular weight, and deprotection chemistry, parameters that directly influence solubility, membrane permeability, and synthetic compatibility in multi-step medicinal chemistry workflows [1][2].

Quantitative Differentiation Evidence for 8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate


Reduced Lipophilicity (LogP/LogD) Relative to the Cbz-Protected Analog

The Boc-protected target compound exhibits a substantially lower predicted octanol-water partition coefficient (LogP and LogD at pH 5.5 and 7.4) compared to the direct Cbz (benzyloxycarbonyl) analog [1][2]. Lower lipophilicity is generally associated with improved aqueous solubility and reduced non-specific protein binding, factors that can enhance performance in biochemical and cell-based assays [1][2].

Lipophilicity Drug-likeness Permeability

Lower Molecular Weight and Reduced Rotatable Bond Count Versus the Cbz-Protected Analog

The target compound possesses a lower molecular weight (427.45 vs. 461.46 g/mol) and one fewer freely rotatable bond (9 vs. 10) compared to its Cbz-protected counterpart [1][2]. Both parameters are key components of the Lipinski Rule of Five and the Veber rules for oral bioavailability, where lower values correlate with improved absorption likelihood [1][2].

Molecular weight Rotatable bonds Oral bioavailability

Orthogonal Deprotection Compatibility: Boc vs. Cbz in Synthetic Strategy

The Boc group on the target compound can be selectively removed under mild acidic conditions (e.g., TFA in CH2Cl2), whereas the Cbz group on the direct structural analog requires catalytic hydrogenolysis (Pd/C, H2) [1]. This orthogonality allows the Boc analog to be used in synthetic sequences where hydrogenation-sensitive functional groups are present, providing greater versatility in multi-step medicinal chemistry workflows [1].

Protecting group chemistry Orthogonal deprotection Peptide coupling

Presence of 8-Methoxy Substituent as a Key Structural Differentiator from the Des-Methoxy Core Analog

The 8-methoxy substituent on the benzo[c]chromen-6-one core distinguishes this compound from the simpler 6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate analog, which lacks this electron-donating group [1][2]. The methoxy group can modulate the electron density of the aromatic system, potentially altering the compound's UV absorption profile, redox behavior, and interactions with biological targets [1].

Structure-activity relationship Electron-donating group Metabolic stability

Linear 4-Aminobutanoate Linker Versus Branched Amino Acid Ester Analogs

The target compound features a linear four-carbon (butanoate) linker between the benzo[c]chromenone ester and the Boc-protected amine, contrasting with analogs such as STOCK1N-40861 that employ a branched (S)-valine ester linkage [1][2]. The linear linker provides greater conformational flexibility and a different spatial presentation of the protected amine, which can influence binding to biological targets or the compound's behavior in self-assembled systems [1].

Linker geometry Flexibility Target engagement

Caveat: Limited Public Bioactivity Data for Direct Head-to-Head Comparator Analysis

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent literature did not identify peer-reviewed bioactivity data (IC50, Ki, EC50, or cellular activity) for this specific compound or its closest direct analogs [1]. The compound is cataloged as a member of the InterBioScreen screening library, a collection of over 485,000 predominantly unscreened synthetic compounds designed for de novo high-throughput screening [2]. Consequently, the differentiation evidence presented here relies on calculated physicochemical properties and established protecting group chemistry rather than biological potency comparisons.

Data availability Screening compound Procurement caveat

Procurement-Driven Application Scenarios for 8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate


High-Throughput Screening Campaigns Requiring a Boc-Protected Amino Ester Benzo[c]chromenone with Favorable Lipophilicity

The compound's calculated LogP of 3.47 places it in a moderate lipophilicity range suitable for biochemical and cell-based HTS assays where excessive logP (>4) can lead to compound aggregation, non-specific binding, and false-positive results [1]. Its lower lipophilicity compared to the Cbz analog (LogP 4.14) makes it a more attractive choice for screening libraries where aqueous solubility and minimal assay interference are prioritized [1].

Medicinal Chemistry Programs Requiring Orthogonal Amino Deprotection Strategies

When a synthetic route involves hydrogenation-sensitive functional groups (e.g., alkenes, benzyl esters, nitro groups), the Boc protecting group on this compound can be chemoselectively removed under anhydrous acidic conditions (TFA/CH2Cl2) without affecting the benzo[c]chromenone core or the ester linkage [1]. This orthogonality is not available with the Cbz-protected analog, which mandates hydrogenolysis and risks over-reduction of sensitive moieties [1].

Structure-Activity Relationship (SAR) Exploration Around the Benzo[c]chromenone C-8 Position

The 8-methoxy substituent distinguishes this compound from the des-methoxy core analog and provides both a potential pharmacophoric element and a synthetic handle for further derivatization (e.g., demethylation to a phenol for subsequent O-alkylation or sulfonation) [1]. Researchers building SAR tables around the benzo[c]chromenone scaffold can use this compound as the 8-methoxy reference point against which des-methoxy, 8-hydroxy, or 8-alkoxy variants are compared [1].

Conformational Probing via Linear vs. Branched Linker Comparison in Target Engagement Studies

The linear 4-aminobutanoate linker offers a distinct conformational profile compared to the branched valine ester analog (STOCK1N-40861). When a screening hit from the branched-linker series shows poor target engagement or unfavorable binding kinetics, this linear-linker compound serves as a rational alternative to probe whether a more extended, flexible presentation of the protected amine improves binding [1]. The difference in rotatable bond count (9 vs. ~8) may also affect entropic contributions to binding free energy [1].

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